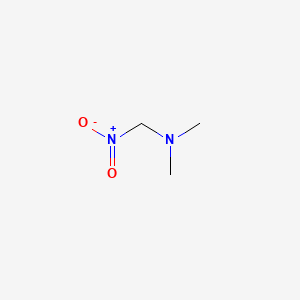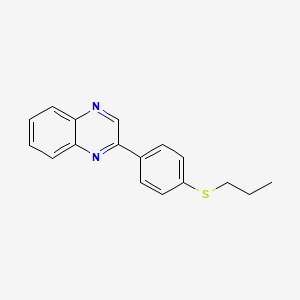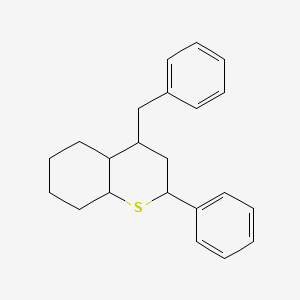
4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran is an organic compound that belongs to the class of benzothiopyrans. These compounds are characterized by a benzene ring fused to a thiopyran ring, which is a six-membered ring containing one sulfur atom. The compound is notable for its unique structure, which includes both benzyl and phenyl groups attached to the octahydro-2H-1-benzothiopyran core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiosalicylic acid derivatives, which undergo cyclization to form the benzothiopyran ring system . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiopyran derivatives.
Applications De Recherche Scientifique
4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4H-1-benzothiopyran-4-one: This compound shares a similar core structure but differs in the presence of a ketone group at the 4-position.
Benzylpenicillin: Although structurally different, benzylpenicillin also contains a benzyl group and exhibits antimicrobial properties.
Uniqueness
4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran is unique due to its combination of benzyl and phenyl groups attached to the benzothiopyran core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
55480-39-2 |
|---|---|
Formule moléculaire |
C22H26S |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
4-benzyl-2-phenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene |
InChI |
InChI=1S/C22H26S/c1-3-9-17(10-4-1)15-19-16-22(18-11-5-2-6-12-18)23-21-14-8-7-13-20(19)21/h1-6,9-12,19-22H,7-8,13-16H2 |
Clé InChI |
QCXGCSWPXOHZNF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(CC(S2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)
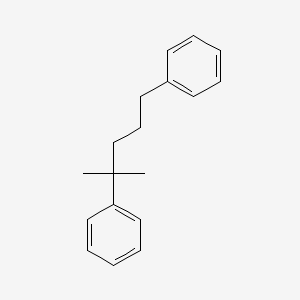

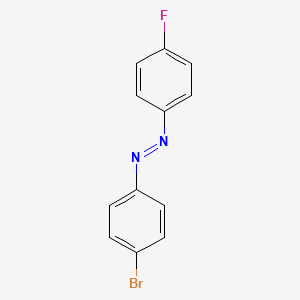
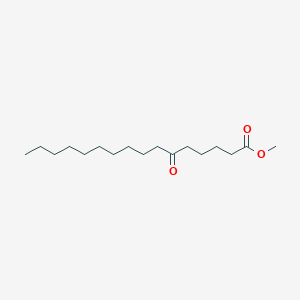

![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
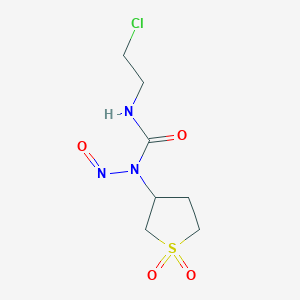

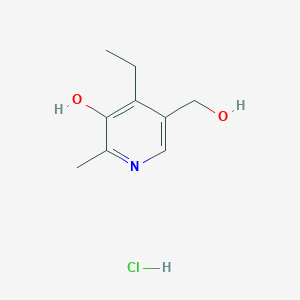
![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
